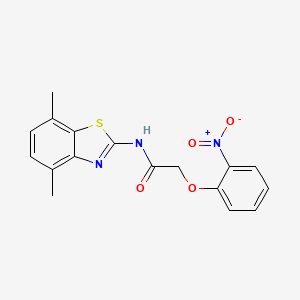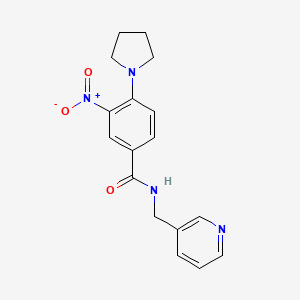![molecular formula C17H20ClN3O3S B4400770 N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4400770.png)
N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide
Overview
Description
N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a potent inhibitor of gamma-secretase, which is an enzyme responsible for the cleavage of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides. Aβ peptides are the main components of amyloid plaques, which are the hallmark of Alzheimer's disease.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide is a potent inhibitor of gamma-secretase, which is an enzyme responsible for the cleavage of APP and the generation of Aβ peptides. By inhibiting gamma-secretase, this compound reduces the production of Aβ peptides and the formation of amyloid plaques. In addition, this compound has been shown to inhibit the Notch signaling pathway by blocking the cleavage of Notch receptors by gamma-secretase. This leads to the inhibition of cell proliferation and survival in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In Alzheimer's disease, this compound reduces the production of Aβ peptides and the formation of amyloid plaques, which are the main pathological features of the disease. In cancer, this compound inhibits the Notch signaling pathway and reduces cell proliferation and survival. In cardiovascular diseases, this compound inhibits the proliferation of smooth muscle cells and reduces neointima formation after vascular injury.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition, its availability as a small molecule inhibitor, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high concentrations, its non-specific effects on other signaling pathways, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide. One direction is to optimize the synthesis of this compound to improve its yield and purity. Another direction is to develop more specific and potent inhibitors of gamma-secretase that have fewer side effects. In addition, the therapeutic potential of this compound in other diseases, such as Parkinson's disease and Huntington's disease, could be explored. Finally, the combination of this compound with other drugs or therapies could be investigated to enhance its therapeutic efficacy and reduce its toxicity.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, this compound has been shown to inhibit the production of Aβ peptides and reduce the formation of amyloid plaques in animal models. In cancer, this compound has been shown to inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, this compound has been shown to inhibit the proliferation of smooth muscle cells and reduce neointima formation after vascular injury.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(diethylsulfamoyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-4-21(5-2)25(23,24)14-8-6-12(3)15(10-14)17(22)20-16-9-7-13(18)11-19-16/h6-11H,4-5H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAZPZATHLTNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4400688.png)

![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)
![4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400716.png)
![2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400733.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4400757.png)

![N-{2-[(3,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4400765.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4400775.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4400782.png)
![2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B4400785.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-pyrazinecarboxylate](/img/structure/B4400793.png)